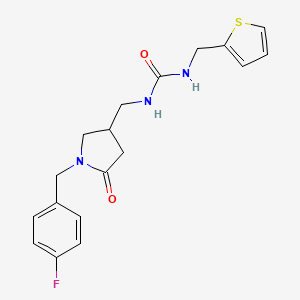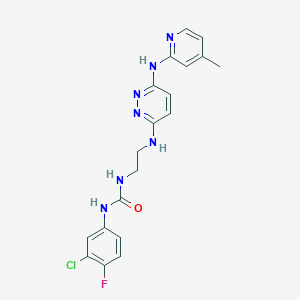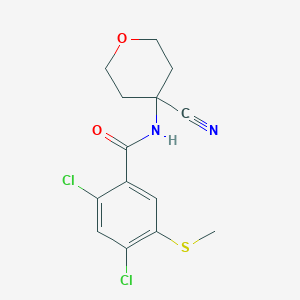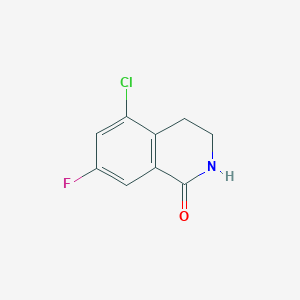
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a derivative within the class of diaryl ureas, which are recognized for their significance in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the general class of compounds is noted for their antiproliferative properties against various cancer cell lines, suggesting potential applications in cancer therapy .
Synthesis Analysis
The synthesis of related diaryl urea derivatives typically involves the design and construction of the urea backbone with specific aryl or heteroaryl groups attached to it. For instance, the synthesis of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives was carried out and these compounds were evaluated for their antiproliferative activity . Similarly, another series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized using computer-aided design, indicating the importance of computational tools in optimizing the synthesis of such compounds . These methods could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of diaryl ureas, including the compound of interest, is characterized by the presence of an aryl group and a urea moiety. The structure-activity relationship (SAR) studies suggest that specific substitutions on the aryl rings can significantly influence the biological activity of these compounds. For example, the presence of a trifluoromethyl group and a pyridinylmethoxy group has been associated with potent antiproliferative activity . The molecular docking studies of related compounds also provide insights into the interactions between these molecules and their biological targets, such as tyrosine kinases .
Chemical Reactions Analysis
The chemical reactivity of diaryl ureas is influenced by the substituents on the aryl rings and the urea functionality. These compounds can participate in various chemical reactions, including interactions with biological macromolecules. For instance, the antiproliferative activity of these compounds is likely due to their ability to interact with and inhibit enzymes like tyrosine kinases, which are crucial for cell proliferation and angiogenesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, stability, and lipophilicity, are critical for their biological activity and pharmacokinetic profile. The papers provided do not directly discuss these properties for the compound , but they do highlight the importance of specific structural features for biological activity. For example, the presence of a pyridinylmethoxy group enhances the antiproliferative effects, which could be related to the compound's ability to better penetrate cell membranes or to interact with its target .
科学的研究の応用
Role in Orexin Receptor Mechanisms
The compound has been implicated in studies exploring orexin receptors and their role in modulating feeding, arousal, stress, and drug abuse. Specifically, research on orexin (OX) receptors (OXR) has shown that neural systems motivating and reinforcing drug abuse may similarly underlie compulsive food seeking and intake. Selective antagonism at OX1R (Orexin-1 Receptor) could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component, indicating the compound's relevance in neuropharmacological research and its potential therapeutic applications (Piccoli et al., 2012).
Enzyme Inhibition and Biochemical Evaluation
Another dimension of scientific research involving this compound relates to its biochemical and enzymatic activity. A study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize spacer length and test compounds with greater conformational flexibility, reveals the compound's potential in enzyme inhibition. These findings underscore its utility in developing acetylcholinesterase inhibitors, contributing to Alzheimer's disease research and treatment strategies (Vidaluc et al., 1995).
Chemical Synthesis and Material Science Applications
Research has also delved into the compound's role in chemical synthesis and material science. For instance, the cocondensation of urea with methylolphenols under acidic conditions to synthesize alternative copolymers of urea and phenol demonstrates its versatility in creating new materials with potential applications in polymer science and engineering (Tomita & Hse, 1992).
Central Nervous System Agents
The compound is part of a class of agents explored for their potential central nervous system (CNS) activity. A series prepared and screened for pharmacological activity revealed anxiolytic and muscle-relaxant properties, indicating the compound's significance in developing treatments for CNS disorders (Rasmussen et al., 1978).
特性
IUPAC Name |
1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c19-15-5-3-13(4-6-15)11-22-12-14(8-17(22)23)9-20-18(24)21-10-16-2-1-7-25-16/h1-7,14H,8-12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGKJTPXXJXPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2540634.png)
![N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B2540635.png)
![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2540637.png)

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2540639.png)
![(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2540642.png)

![3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B2540645.png)
![2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540646.png)


![[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2540650.png)
